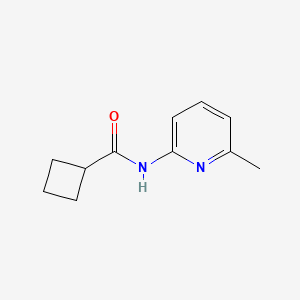
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone, also known as MDBP, is a synthetic compound that belongs to the family of cathinones. Cathinones are a class of synthetic stimulants that mimic the effects of amphetamines and cocaine. MDBP has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can improve mood and cognitive function.
Biochemical and Physiological Effects
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. Studies have shown that (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone increases the levels of dopamine, norepinephrine, and serotonin in the brain. This can lead to improved mood, increased energy, and enhanced cognitive function. (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has also been shown to increase heart rate and blood pressure, which can have negative effects in some individuals.
Advantages and Limitations for Lab Experiments
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. However, (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is a controlled substance in many countries and requires special permits for use in research. Additionally, the effects of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone on different animal models and human subjects can vary, which can make it difficult to draw conclusions from experiments.
Future Directions
There are several future directions for research on (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone. One area of interest is the development of new antidepressants based on the structure of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone. Another area of interest is the study of the long-term effects of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone on the brain and body. Additionally, more research is needed to determine the optimal dosage and administration of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone for therapeutic use.
Synthesis Methods
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is synthesized through a multi-step process that involves the reaction of 3-methyl-2,3-dihydrobenzofuran with piperidine and subsequent oxidation and reduction steps. The synthesis of (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone is challenging due to the instability of the intermediate compounds.
Scientific Research Applications
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Studies have shown that (3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of traditional antidepressants.
properties
IUPAC Name |
(3-methyl-2,3-dihydro-1-benzofuran-2-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-12-7-3-4-8-13(12)18-14(11)15(17)16-9-5-2-6-10-16/h3-4,7-8,11,14H,2,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPJKQLPXWGEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2,3-dihydrobenzofuran-2-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)
